molecular formula C23H26N4O3 B12715027 Pyrrolidine, 1-((1-butyl-1,2,3,4-tetrahydro-7-methyl-2,4-dioxo-3-phenylpyrido(2,3-d)pyrimidin-6-yl)carbonyl)- CAS No. 109493-40-5

Pyrrolidine, 1-((1-butyl-1,2,3,4-tetrahydro-7-methyl-2,4-dioxo-3-phenylpyrido(2,3-d)pyrimidin-6-yl)carbonyl)-

Cat. No.: B12715027
CAS No.: 109493-40-5
M. Wt: 406.5 g/mol
InChI Key: GNFJKBDSVOOPPL-UHFFFAOYSA-N
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Description

Pyrrolidine, 1-((1-butyl-1,2,3,4-tetrahydro-7-methyl-2,4-dioxo-3-phenylpyrido(2,3-d)pyrimidin-6-yl)carbonyl)- is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a pyrrolidine ring fused with a pyrido[2,3-d]pyrimidine moiety, making it a unique and interesting subject for chemical research.

Preparation Methods

The synthesis of Pyrrolidine, 1-((1-butyl-1,2,3,4-tetrahydro-7-methyl-2,4-dioxo-3-phenylpyrido(2,3-d)pyrimidin-6-yl)carbonyl)- involves multiple steps and specific reaction conditions. One common synthetic route includes the condensation of a pyrrolidine derivative with a pyrido[2,3-d]pyrimidine precursor. This reaction typically requires the use of a strong acid catalyst, such as methanesulfonic acid, and is carried out under reflux conditions in a suitable solvent like methanol .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Pyrrolidine, 1-((1-butyl-1,2,3,4-tetrahydro-7-methyl-2,4-dioxo-3-phenylpyrido(2,3-d)pyrimidin-6-yl)carbonyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may yield a ketone or aldehyde derivative, while reduction could produce an alcohol. Substitution reactions can introduce different functional groups into the molecule, further modifying its chemical properties.

Scientific Research Applications

This compound has a wide range of scientific research applications due to its unique structure and reactivity. In chemistry, it is used as a building block for the synthesis of more complex molecules.

In the industrial sector, Pyrrolidine, 1-((1-butyl-1,2,3,4-tetrahydro-7-methyl-2,4-dioxo-3-phenylpyrido(2,3-d)pyrimidin-6-yl)carbonyl)- is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various applications, including as a catalyst or stabilizer in chemical reactions.

Mechanism of Action

The mechanism of action of Pyrrolidine, 1-((1-butyl-1,2,3,4-tetrahydro-7-methyl-2,4-dioxo-3-phenylpyrido(2,3-d)pyrimidin-6-yl)carbonyl)- involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Pyrrolidine, 1-((1-butyl-1,2,3,4-tetrahydro-7-methyl-2,4-dioxo-3-phenylpyrido(2,3-d)pyrimidin-6-yl)carbonyl)- can be compared with other similar compounds, such as indole derivatives and pyrrolopyrazine derivatives . These compounds share some structural similarities but differ in their specific functional groups and reactivity. The unique combination of a pyrrolidine ring with a pyrido[2,3-d]pyrimidine moiety sets this compound apart, providing it with distinct chemical and biological properties.

Properties

CAS No.

109493-40-5

Molecular Formula

C23H26N4O3

Molecular Weight

406.5 g/mol

IUPAC Name

1-butyl-7-methyl-3-phenyl-6-(pyrrolidine-1-carbonyl)pyrido[2,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C23H26N4O3/c1-3-4-14-26-20-19(22(29)27(23(26)30)17-10-6-5-7-11-17)15-18(16(2)24-20)21(28)25-12-8-9-13-25/h5-7,10-11,15H,3-4,8-9,12-14H2,1-2H3

InChI Key

GNFJKBDSVOOPPL-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=NC(=C(C=C2C(=O)N(C1=O)C3=CC=CC=C3)C(=O)N4CCCC4)C

Origin of Product

United States

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